molecular formula C15H17N3O B13815007 4-((4-(Dimethylamino)phenyl)azo)benzenemethanol CAS No. 20854-35-7

4-((4-(Dimethylamino)phenyl)azo)benzenemethanol

Cat. No.: B13815007
CAS No.: 20854-35-7
M. Wt: 255.31 g/mol
InChI Key: WUMZFIZAWKBRHG-UHFFFAOYSA-N
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Description

p-[(p-Dimethylaminophenyl)azo]benzyl alcohol: is an organic compound with the molecular formula C15H17N3O. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a dimethylamino group and the other a benzyl alcohol group. This compound is notable for its vibrant color and is often used in dye chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol typically involves the diazotization of p-dimethylaniline followed by coupling with benzyl alcohol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods: In industrial settings, the production of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves precise control over the concentration of reactants, temperature, and pH levels. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET)

Overview:
Dabcyl acid serves as an effective acceptor in FRET systems. FRET is a powerful technique used to study molecular interactions and dynamics at the nanoscale.

Applications:

  • Nucleic Acid Probes: Dabcyl is frequently paired with donor fluorophores such as EDANS to create FRET-based probes for detecting specific nucleic acid sequences. These probes are essential in various genetic assays and diagnostics.
  • Protease Substrates: The compound is also used to develop substrates for proteases, allowing researchers to monitor enzyme activity through fluorescence changes.

Data Table: FRET Applications of Dabcyl Acid

Application TypeDescriptionReference Source
Nucleic Acid DetectionUsed in FRET probes for specific DNA/RNA targets
Protease ActivityServes as a substrate for monitoring protease action

Biochemical Research

Overview:
In biochemical research, Dabcyl acid is utilized for its reactive properties, enabling it to form conjugates with biomolecules.

Applications:

  • Bioconjugation: The amine-reactive nature of Dabcyl allows it to label proteins and other biomolecules, facilitating studies on protein interactions and functions.
  • Cell Imaging: Dabcyl-labeled compounds can be employed in cell imaging techniques, providing insights into cellular processes.

Case Study: Protein Labeling
A study demonstrated the successful labeling of a target protein with Dabcyl acid, which was then used to track protein localization within cells using fluorescence microscopy. This approach provided valuable data on protein dynamics in live cells.

Cosmetic Formulations

Overview:
Dabcyl acid has also found applications in cosmetic formulations, particularly for its stability and effectiveness as a colorant.

Applications:

  • Colorant in Cosmetics: Its azo structure provides vibrant colors, making it suitable for use in various cosmetic products.
  • Stability Testing: The compound's properties are studied to ensure that cosmetic formulations maintain their efficacy and safety over time.

Data Table: Cosmetic Applications

Application TypeDescriptionReference Source
ColorantUsed for vibrant coloration in cosmetics
Stability TestingEvaluated for formulation stability

Environmental Monitoring

Overview:
Dabcyl acid can be utilized in environmental science for monitoring pollutants due to its chemical reactivity.

Applications:

  • Detection of Azo Dyes: The compound can be employed in assays designed to detect azo dyes in wastewater, helping to assess environmental contamination levels.

Mechanism of Action

The mechanism of action of p-[(p-Dimethylaminophenyl)azo]benzyl alcohol primarily involves its interaction with light. The azo group can undergo reversible photoisomerization, switching between trans and cis forms upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Molecular Targets and Pathways: In biological systems, the compound can interact with cellular components, leading to changes in cell behavior. The exact molecular targets and pathways are still under investigation, but its ability to generate reactive oxygen species upon light activation is a key aspect of its mechanism .

Comparison with Similar Compounds

Uniqueness: p-[(p-Dimethylaminophenyl)azo]benzyl alcohol is unique due to the presence of both the dimethylamino group and the benzyl alcohol group. This combination imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns, making it versatile for various applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-(Dimethylamino)phenyl)azo)benzenemethanol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via diazotization and coupling reactions. For example, analogous azo compounds are prepared by refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions (glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Adjusting stoichiometry, temperature, and catalyst (e.g., sodium nitrite for diazotization) may optimize yield. UV-Vis and NMR should confirm the azo bond (-N=N-) and substituent positions.

Q. How can the structural integrity of this azo compound be validated experimentally?

  • Methodology : Use spectroscopic techniques:

  • UV-Vis : Azo chromophores exhibit strong absorbance in the visible range (λmax ~400-500 nm), sensitive to substituent effects .
  • NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet (~3.0 ppm) in ¹H NMR, while the benzenemethanol moiety shows aromatic protons and a hydroxyl peak.
  • X-ray crystallography : For definitive confirmation, single-crystal analysis resolves bond lengths and angles, as demonstrated for structurally related hydrazides .

Q. What safety precautions are critical when handling this compound?

  • Safety Profile : The compound is a questionable carcinogen with tumorigenic data and emits toxic NOₓ upon decomposition . Use fume hoods, PPE (gloves, lab coat), and store in airtight containers away from heat. Follow OSHA guidelines for azo compound handling.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of this azo compound?

  • Methodology : Density Functional Theory (DFT) calculations can model the compound’s HOMO-LUMO gaps, charge distribution, and azo bond stability. Studies on similar azo derivatives show that electron-donating groups (e.g., -N(CH₃)₂) lower the energy gap, enhancing photostability . Software like Gaussian or ORCA can optimize molecular geometries using B3LYP/6-31G(d) basis sets.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology : Discrepancies may arise from purity, assay conditions, or cell line variability. Recommendations:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis.
  • Dose-response studies : Test across a broad concentration range (e.g., 1 nM–100 µM) in multiple cell lines.
  • Mechanistic assays : Pair cytotoxicity data with target-specific assays (e.g., enzyme inhibition) to clarify modes of action .

Q. How does the compound’s azo bond stability vary under physiological or photolytic conditions?

  • Methodology :

  • Photodegradation : Expose to UV light (λ=365 nm) and monitor via UV-Vis for absorbance decay. Compare with control (dark conditions).
  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS. Azo bonds are prone to reductive cleavage in vivo (e.g., by gut microbiota) .

Q. What are the applications of this compound in fluorescence quenching or FRET-based assays?

  • Methodology : The dimethylamino-azo group acts as a dark quencher (DABCYL) in FRET probes. Pair with fluorophores (e.g., FAM, TAMRA) to study nucleic acid hybridization or protease activity. Optimize probe design by adjusting linker length and fluorophore-quencher distance .

Q. Methodological Challenges & Data Interpretation

Q. How to address low yields in large-scale synthesis of this compound?

  • Troubleshooting :

  • Side reactions : Minimize by controlling pH (avoid strong bases) and using inert atmospheres.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
  • Scale-up : Replace batch reactors with flow chemistry for better heat/mass transfer .

Q. What analytical techniques differentiate between syn and anti isomers of the azo bond?

  • Methodology :

  • NMR NOESY : Detect spatial proximity between protons on adjacent aromatic rings to infer isomer configuration.
  • X-ray crystallography : Resolve bond geometry definitively .
  • Polarimetry : If chiral centers exist, measure optical rotation (though this compound is likely planar).

Q. How to evaluate the environmental impact of this compound in lab waste streams?

  • Methodology : Perform ecotoxicity assays (e.g., Daphnia magna LC50) and biodegradability tests (OECD 301F). Azo compounds often require advanced oxidation (e.g., ozonation) for degradation .

Properties

CAS No.

20854-35-7

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methanol

InChI

InChI=1S/C15H17N3O/c1-18(2)15-9-7-14(8-10-15)17-16-13-5-3-12(11-19)4-6-13/h3-10,19H,11H2,1-2H3

InChI Key

WUMZFIZAWKBRHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO

Origin of Product

United States

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